molecular formula C24H28N4O3 B2752850 N-(3-chlorobenzyl)-2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1251610-25-9

N-(3-chlorobenzyl)-2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2752850
CAS RN: 1251610-25-9
M. Wt: 420.513
InChI Key: ABEQPFCQRZSIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorobenzyl)-2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Properties

Compounds structurally related to N-(3-chlorobenzyl)-2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide have been explored for their potential in anticancer and antimicrobial activities. For instance, thieno[3,2-d]pyrimidine derivatives have shown promising anticancer activity against various human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer (Huang et al., 2020) Huang et al., 2020. Additionally, novel thienopyrimidine compounds linked with rhodanine derivatives exhibited significant antibacterial and antifungal properties, highlighting their potential as antimicrobial agents (Kerru et al., 2019) Kerru et al., 2019.

Inhibitory Effects on Enzymes

Research into thieno[2,3-d]pyrimidine analogs has also indicated their efficacy as enzyme inhibitors. Gangjee et al. (2009) synthesized derivatives that act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair, demonstrating their potential as antitumor agents Gangjee et al., 2009.

Structural and Molecular Insights

Further studies provide structural and molecular insights into similar compounds, which are valuable for designing new drugs with improved efficacy and safety profiles. For example, Craciun et al. (1998) discussed the synthesis and structural insights of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones, highlighting the importance of understanding molecular structures for drug design Craciun et al., 1998.

properties

IUPAC Name

[4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-15-8-10-18-22(27-17-9-11-20(30-3)21(13-17)31-4)19(14-25-23(18)26-15)24(29)28-12-6-5-7-16(28)2/h8-11,13-14,16H,5-7,12H2,1-4H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEQPFCQRZSIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)OC)OC)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

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